molecular formula C11H13NO B1588306 3-Pyrrolidin-1-ylbenzaldehyde CAS No. 857283-89-7

3-Pyrrolidin-1-ylbenzaldehyde

Cat. No. B1588306
M. Wt: 175.23 g/mol
InChI Key: KELYFFMWYRNGTF-UHFFFAOYSA-N
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Description

3-Pyrrolidin-1-ylbenzaldehyde is a chemical compound with the molecular formula C11H13NO . It is widely used in scientific research .


Synthesis Analysis

Pyrrolidine synthesis involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . A variety of five-, six-, and seven-membered cyclic amines can be synthesized in good to excellent yields . The combination of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst provides various pyrrolidines in very good yields .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature . The structure–activity relationship (SAR) of the studied compounds has been investigated, highlighting how the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Physical And Chemical Properties Analysis

3-Pyrrolidin-1-ylbenzaldehyde has a molecular weight of 175.23 g/mol . More detailed physical and chemical properties were not found in the retrieved sources.

Scientific Research Applications

Catalytic Synthesis of Isochromenes

The research presented by Dell’Acqua et al. (2014) showcases the catalytic synthesis of 1-alkoxy-isochromenes from 2-alkynylbenzaldehydes using a silver(I) complex. This method features absolute regioselectivity, mild conditions, and high yields, making it an efficient route for synthesizing isochromenes, which are significant for their potential applications in materials science and as pharmacophores (Dell’Acqua et al., 2014).

Metal-Free Synthesis of Inden-1-ones

Liu et al. (2021) developed a metal-free method for converting 2-alkynylbenzaldehydes to inden-1-ones, employing pyrrolidine as a mediator. This process highlights an efficient, atom-economical approach for the formation of complex structures by cleaving the C═O bond and forming new C-C and C═O bonds, demonstrating the versatility of pyrrolidine in organic synthesis (Liu et al., 2021).

Diastereoselective Synthesis of Pyrrolidines

The work by Carson and Kerr (2005) on the Yb(OTf)3 catalyzed three-component reaction of aldehydes, amines, and cyclopropanediesters results in the synthesis of pyrrolidines. The process achieves high diastereoselectivity, demonstrating the utility of pyrrolidine-based catalysts in producing complex, biologically relevant molecules (Carson & Kerr, 2005).

Synthesis of Spiro[pyrrolidin-3,3'-oxindoles]

Chen et al. (2009) describe an enantioselective synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives via organocatalytic three-component 1,3-dipolar cycloaddition. These compounds are notable for their significant biological activities, illustrating the contribution of pyrrolidine derivatives to medicinal chemistry and drug design (Chen et al., 2009).

Safety And Hazards

3-Pyrrolidin-1-ylbenzaldehyde may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear suitable protective clothing .

Future Directions

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . It is believed that this work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-pyrrolidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-9-10-4-3-5-11(8-10)12-6-1-2-7-12/h3-5,8-9H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELYFFMWYRNGTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428192
Record name 3-Pyrrolidin-1-ylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyrrolidin-1-ylbenzaldehyde

CAS RN

857283-89-7
Record name 3-(1-Pyrrolidinyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857283-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidin-1-ylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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